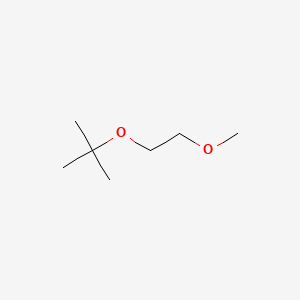

2-(2-Methoxyethoxy)-2-methylpropane

Description

Properties

CAS No. |

66728-50-5 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.2 g/mol |

IUPAC Name |

2-(2-methoxyethoxy)-2-methylpropane |

InChI |

InChI=1S/C7H16O2/c1-7(2,3)9-6-5-8-4/h5-6H2,1-4H3 |

InChI Key |

FQQBAHSCHMASLR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OCCOC |

Canonical SMILES |

CC(C)(C)OCCOC |

Other CAS No. |

66728-50-5 |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2-Methoxyethoxy)-2-methylpropane with structurally related compounds, focusing on molecular properties, physical characteristics, and applications.

Table 1: Comparative Analysis of Structural Analogs

Key Findings from Comparative Analysis

Effect of Substituents on Physical Properties

- Chain Length : Increasing ethoxy chain length (e.g., 2-(2-(2-Methoxyethoxy)ethoxy)propane vs. 2-Ethoxy-2-methoxypropane) correlates with higher molecular weight and boiling point, enhancing solubility in polar solvents .

- Halogenation : The iodine atom in 2-(2-iodoethoxy)-2-methylpropane significantly increases molecular weight (228.07 g/mol) and alters reactivity, making it suitable for nucleophilic substitution reactions .

Functional Group Differences Ether vs. Ester: Ethyl 2-methoxy-2-methylpropanoate (ester) exhibits distinct reactivity compared to ether analogs, such as susceptibility to hydrolysis. This makes esters more suitable for applications requiring controlled degradation (e.g., biodegradable plastics) .

Branched vs. Linear Structures

- Branched compounds like 2-Methyl-2-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethoxy]propane exhibit lower volatility and higher thermal stability due to steric hindrance, which is advantageous in high-temperature industrial processes .

Applications Glycol Ethers: Compounds with ethoxy-methoxy chains (e.g., 2-(2-(2-Methoxyethoxy)ethoxy)propane) are widely used in coatings and adhesives for their balanced polarity and solvent strength .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the etherification of a suitable diethylene glycol or triethylene glycol derivative with an isopropyl alcohol or related alkyl group under acid catalysis. The process often requires reflux conditions and subsequent purification by distillation to achieve high purity.

Detailed Synthetic Route

One reported method involves the reaction of diethylene glycol with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds under reflux, where the acid catalyst facilitates the formation of ether bonds by dehydration between hydroxyl groups of the glycol and the alcohol. The crude product is then purified by distillation to yield this compound with high purity.

Stepwise Synthesis from Triethylene Glycol Derivatives

A more elaborate synthetic route, documented in polymer chemistry research, involves the following steps:

- Preparation of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl tosylate by tosylation of triethylene glycol monomethyl ether.

- Conversion of the tosylate to the corresponding ethanethioate via reaction with potassium thioacetate.

- Hydrolysis of the ethanethioate to yield 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol.

- Subsequent reaction with a suitable electrophile such as 3-methylene-tetrahydropyran-2-one in the presence of tri-n-butylphosphine to form a thioether intermediate.

- Polymerization or further functionalization steps to obtain the target compound or related derivatives.

This route is supported by detailed NMR, mass spectrometry, and chromatographic data confirming the structure and purity of intermediates and final products.

Comparative Data Table of Preparation Methods

Analytical and Research Findings Supporting Preparation

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of methoxy and ethoxy groups and the methyl substitution on the propane backbone. Characteristic chemical shifts in the 3.3–3.8 ppm range for ether protons and methyl singlets at ~3.3 ppm are observed.

- Mass Spectrometry: MALDI-TOF and ESI-MS data confirm molecular weights consistent with this compound and intermediates, supporting the successful synthesis and purity of the compounds.

- Purity and Yield: Reported yields for multi-step syntheses range from 61% to 88% per step, with overall yields optimized by careful control of reaction conditions. Purity levels above 99% are achievable with appropriate purification.

- Green Chemistry Considerations: The PTC method using water as solvent and mild conditions reduces environmental impact compared to traditional organic solvent-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.